molecular formula C19H27N3O4S B264841 N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B264841
M. Wt: 393.5 g/mol
InChI Key: XVAOKCBTPOYZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a phenyl ring substituted with a sulfonyl group and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfone with acetic anhydride to form N-(4-aminophenyl)sulfonylacetamide. This intermediate is then reacted with 1-piperidinylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and halogenated phenyl compounds .

Scientific Research Applications

N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of cellular processes, ultimately causing cell death .

Properties

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[3-(piperidine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H27N3O4S/c1-15(23)20-17-7-9-18(10-8-17)27(25,26)22-13-5-6-16(14-22)19(24)21-11-3-2-4-12-21/h7-10,16H,2-6,11-14H2,1H3,(H,20,23)

InChI Key

XVAOKCBTPOYZOY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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